[(1,4-dimethyl-1H-pyrazol-5-yl)methyl](methyl)amine hydrochloride
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Overview
Description
(1,4-dimethyl-1H-pyrazol-5-yl)methylamine hydrochloride is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,4-dimethyl-1H-pyrazol-5-yl)methylamine hydrochloride typically involves the condensation of (3,5-dimethyl-1H-pyrazol-1-yl)methanol with appropriate primary amines. This process is often carried out under reflux conditions in a solvent such as acetonitrile . Another common method involves the reaction of 1,3-dicarbonyl compounds with hydrazines, followed by further functionalization .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(1,4-dimethyl-1H-pyrazol-5-yl)methylamine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the pyrazole ring is substituted with various functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized pyrazole derivatives.
Scientific Research Applications
(1,4-dimethyl-1H-pyrazol-5-yl)methylamine hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of (1,4-dimethyl-1H-pyrazol-5-yl)methylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects .
Comparison with Similar Compounds
Similar Compounds
- (3,5-dimethyl-1H-pyrazol-1-yl)methanol
- N-alkylated pyrazolyl compounds
- 1,3,4-oxadiazole derivatives
Uniqueness
(1,4-dimethyl-1H-pyrazol-5-yl)methylamine hydrochloride is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and bioactivity, making it a valuable compound for various applications .
Biological Activity
(1,4-dimethyl-1H-pyrazol-5-yl)methylamine hydrochloride is a compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. Pyrazoles are known for their potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties. This article explores the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
- Molecular Formula : C7H13N3·HCl
- Molecular Weight : 175.66 g/mol
- SMILES Notation : CC1=C(C=NN1C)CNC
- InChIKey : GVBFGLTZOPGOSB-UHFFFAOYSA-N
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study highlighted that compounds similar to (1,4-dimethyl-1H-pyrazol-5-yl)methylamine hydrochloride showed promising activity against various bacterial strains, including E. coli and S. aureus. The presence of specific functional groups in the pyrazole structure enhances its efficacy against these pathogens .
Compound | Target Pathogen | Activity (MIC µg/mL) |
---|---|---|
Compound 11 | E. coli | 15 |
Compound 16 | S. aureus | 20 |
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives has been well-documented. For instance, certain compounds demonstrated up to 85% inhibition of tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) at concentrations as low as 10 µM, significantly outperforming standard anti-inflammatory drugs like dexamethasone .
Anticancer Activity
Recent advancements in drug design have identified pyrazole derivatives as potential anticancer agents. Studies have reported that compounds related to (1,4-dimethyl-1H-pyrazol-5-yl)methylamine hydrochloride possess cytotoxic effects against various cancer cell lines.
Cell Line | IC50 (µM) | Reference |
---|---|---|
MCF7 (breast cancer) | 3.79 | |
A549 (lung cancer) | 26.00 | |
Hep-2 (laryngeal cancer) | 3.25 |
Case Study 1: Synthesis and Evaluation
A recent study synthesized a series of pyrazole derivatives, including variations of (1,4-dimethyl-1H-pyrazol-5-yl)methylamine hydrochloride. These compounds were evaluated for their biological activities using in vitro assays against several microbial strains and cancer cell lines. The results indicated that modifications in the side chains significantly influenced their biological efficacy .
Case Study 2: Mechanistic Studies
Mechanistic studies have shown that the anticancer activity of certain pyrazole derivatives is linked to apoptosis induction in cancer cells. For example, a derivative was found to trigger significant apoptosis in A549 cells with an IC50 value of 49.85 µM, indicating its potential as a therapeutic agent .
Properties
Molecular Formula |
C7H14ClN3 |
---|---|
Molecular Weight |
175.66 g/mol |
IUPAC Name |
1-(2,4-dimethylpyrazol-3-yl)-N-methylmethanamine;hydrochloride |
InChI |
InChI=1S/C7H13N3.ClH/c1-6-4-9-10(3)7(6)5-8-2;/h4,8H,5H2,1-3H3;1H |
InChI Key |
QACIWVHMBFCWLY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1)C)CNC.Cl |
Origin of Product |
United States |
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